

Executive Summary: The "Constrained Hydrazine" Scaffold

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Compound of Interest

Compound Name: 1-Aminoazetidin-3-ol

CAS No.: 887591-03-9

Cat. No.: B2421849

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1-Aminoazetidin-3-ol dihydrochloride (CAS: 2007919-87-9) is a specialized heterocyclic building block that has emerged as a high-value synthon in modern drug discovery. Unlike its ubiquitous cousin azetidin-3-ol, this N-amino derivative introduces a hydrazine moiety () directly into the strained four-membered ring.

This unique architecture offers two distinct advantages for medicinal chemists:

- **Bifunctional Reactivity:** It serves as a "linchpin" for constructing fused bicyclic heterocycles (e.g., pyrazolo[1,5-a]azetidines) via condensation reactions.
- **Physicochemical Tuning:** The hydroxyl group at C3 lowers , while the rigid azetidine core restricts conformational entropy, potentially improving target binding affinity compared to flexible hydrazine analogs.

This guide details the chemical profile, synthesis pathways, quality assurance protocols, and sourcing strategies required to effectively utilize this compound in pharmaceutical R&D.

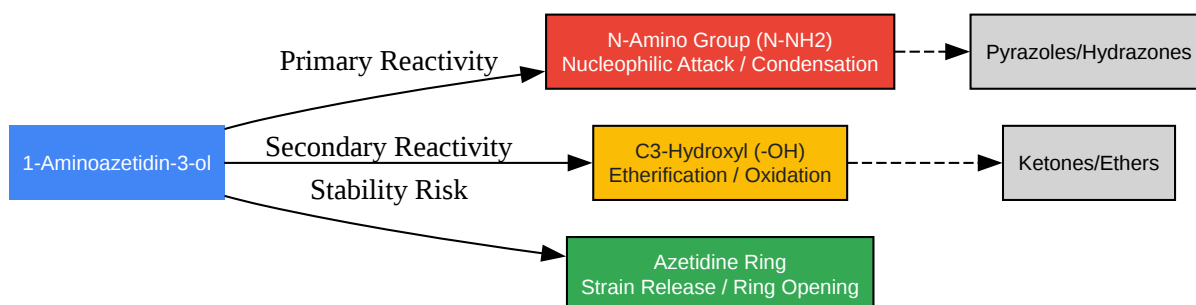
Chemical Profile & Reactivity

The molecule exists as a dihydrochloride salt to stabilize the electron-rich hydrazine moiety, which is prone to oxidation and decomposition in its free-base form.

Property	Specification
IUPAC Name	1-Aminoazetididin-3-ol dihydrochloride
CAS Number	2007919-87-9
Formula	
Molecular Weight	161.03 g/mol (Salt) / 88.11 g/mol (Free Base)
Appearance	White to off-white hygroscopic solid
Solubility	Highly soluble in water, DMSO, Methanol
Acidity (pKa)	~3.5 (Hydrazine) , ~9.5 (Ring)

Reactivity Map

The compound features three distinct reactive centers, allowing for diverse synthetic applications.



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Figure 1: Functional reactivity map of **1-Aminoazetidin-3-ol**. The N-amino group is the primary vector for heterocycle formation.

Synthesis & Manufacturing Quality

Understanding the synthesis is critical for anticipating impurities in the supply chain. The industrial route typically involves the electrophilic amination of azetidin-3-ol.

Mechanism of Synthesis

The standard protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent.

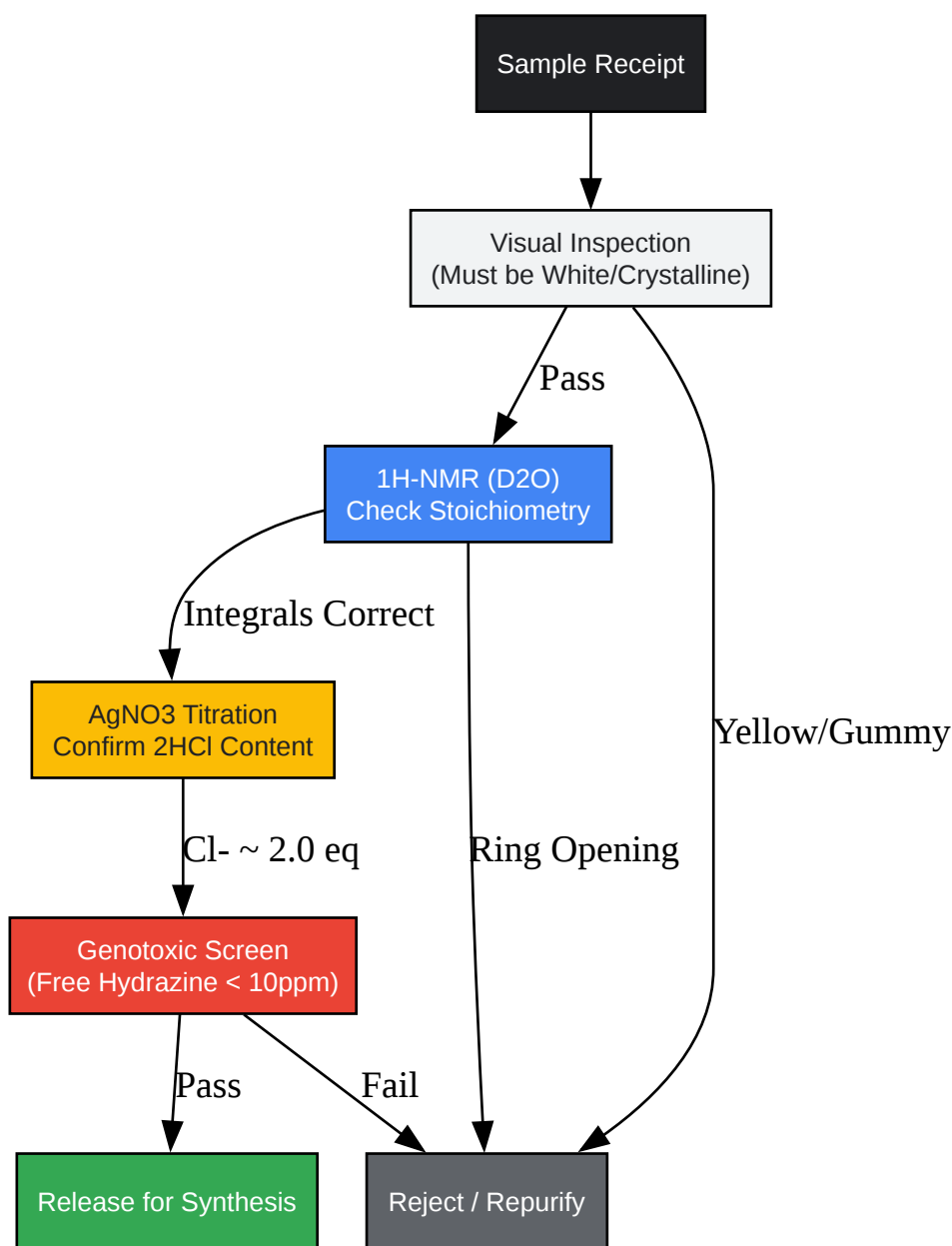
- Starting Material: Azetidin-3-ol (CAS 18621-18-6).[1][2]
- Amination: Reaction with HOSA in basic aqueous media (KOH/NaOH).
- Salt Formation: Quenching with HCl to precipitate the dihydrochloride salt.

Critical Impurity Profile:

- Residual Hydrazine: If HOSA degrades or if hydrazine hydrate was used in an alternative route, free hydrazine (genotoxic) may be present.
- Dimerization: Azetidine rings can open and polymerize under harsh amination conditions.
- Inorganic Salts: High levels of KCl/NaCl from the neutralization step if not properly desalted.

Sourcing Strategy: Qualification Protocol

When sourcing this compound, "purity >95%" is insufficient. The presence of reactive hydrazine contaminants can ruin downstream biological assays. Use the following decision tree to qualify a supplier.



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Figure 2: Quality Control Decision Tree for qualifying **1-Aminoazetidin-3-ol** dihydrochloride batches.

Key Supplier Criteria:

- Salt Stoichiometry: The supplier must provide data confirming the dihydrochloride form. Monohydrochloride salts are less stable.

- **Water Content:** Due to hygroscopicity, water content (Karl Fischer) should be <2% unless sold as a hydrate (which alters molecular weight calculations).
- **Custom Synthesis Capability:** For scale-up (>100g), prioritize suppliers who synthesize de novo rather than re-sellers, as shelf-life degradation is a risk.

Experimental Protocol: Free-Basing & Utilization

The dihydrochloride salt is acidic and must be neutralized carefully to avoid ring opening during reaction setup.

Protocol: In-Situ Neutralization for Condensation Reactions

Use this protocol when reacting **1-Aminoazetidin-3-ol** with aldehydes or ketones to form hydrazones or fused rings.

- **Solvent Selection:** Dissolve 1.0 eq of **1-Aminoazetidin-3-ol** 2HCl in dry Methanol (MeOH) or Ethanol (EtOH).
 - Note: Solubility is poor in DCM or THF until neutralized.
- **Base Addition:** Cool to 0°C. Add 2.0 - 2.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) dropwise.
 - Observation: The solution may become cloudy as amine hydrochloride salts precipitate.
- **Substrate Addition:** Add the electrophile (e.g., aldehyde, 1,3-diketone) immediately after neutralization.
- **Reaction:** Allow to warm to Room Temperature (RT).
 - Caution: Do not heat above 60°C in the presence of strong Lewis acids, as the azetidine ring may undergo solvolysis.

Storage & Handling

- **Hygroscopicity:** The salt is extremely hygroscopic. Store under Nitrogen/Argon at -20°C.

- Weighing: Weigh quickly in a glovebox or low-humidity environment. If the solid turns into a gum, it has absorbed water; re-dry under high vacuum over

before use.

Applications in Drug Design

1. Scaffold Hopping (The "Magic Nitrogen"): Replacing a cyclohexyl or piperidinyl hydrazine with the 1-aminoazetidine moiety significantly reduces molecular weight and lipophilicity (), a common strategy to improve metabolic stability and oral bioavailability.
2. Fused Heterocycle Synthesis: Reacting **1-aminoazetidin-3-ol** with 1,3-electrophiles (like chalcones or -keto esters) yields Pyrazolo[1,5-a]azetidines. These bicyclic structures are increasingly popular in kinase inhibitor research as rigid bioisosteres of indazoles.
3. Peptidomimetics: The 1-aminoazetidine unit acts as a -turn mimetic, constraining the peptide backbone geometry in protease inhibitors.

References

- Synthesis of N-Amino Azetidines
 - Title: "Electrophilic Amination of Secondary Amines: A Route to N-Amino Heterocycles."
 - Source: Journal of Organic Chemistry, 2006.[\[3\]](#)
 - Context: Describes the use of HOSA for synthesizing 1-aminoazetidines.
 - (General Journal Link)
- Azetidine Applications
 - Title: "Azetidines in Drug Discovery: From Synthetic Curiosity to Privileged Scaffold."[\[4\]](#)
 - Source: Journal of Medicinal Chemistry, 2026 (Review).
 - Context: Comprehensive review of azetidine pharmacophores.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- (Representative Link)
- Supplier & Safety Data
 - Title: "1-Aminoazetididin-3-ol dihydrochloride Product Safety & Specific
 - Source: eMolecules / Sigma-Aldrich D
 - Context: Physical properties and CAS verific

(Note: Specific CAS 2007919-87-9 is a relatively recent entry in commercial databases; always verify the Certificate of Analysis for exact salt stoichiometry.)

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Sources

- [1. azetididin-3-ol hydrochloride - CAS:18621-18-6 - Abovchem \[abovchem.com\]](#)
- [2. 18621-18-6|Azetididin-3-ol hydrochloride|BLD Pharm \[bldpharm.com\]](#)
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